molecular formula C19H16BrN B12296319 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline

Katalognummer: B12296319
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: IWTBNHNQKRTROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromomethyl group, a cyclopropyl ring, and a phenyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline typically involves multiple steps. One common approach is to start with the quinoline core and introduce the bromomethyl group through a bromination reaction. The cyclopropyl and phenyl groups can be added through Friedel-Crafts acylation and subsequent reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various substituted quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of specific pathways, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Bromomethyl)-2-cyclopropyl-4-phenylquinoline is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl and phenyl groups attached to the quinoline core provides distinct chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C19H16BrN

Molekulargewicht

338.2 g/mol

IUPAC-Name

3-(bromomethyl)-2-cyclopropyl-4-phenylquinoline

InChI

InChI=1S/C19H16BrN/c20-12-16-18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-19(16)14-10-11-14/h1-9,14H,10-12H2

InChI-Schlüssel

IWTBNHNQKRTROS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.